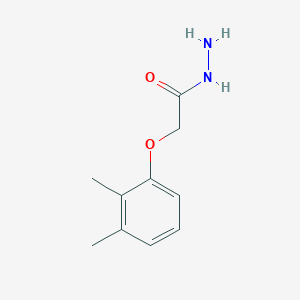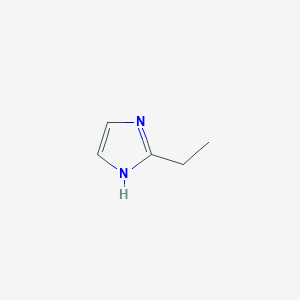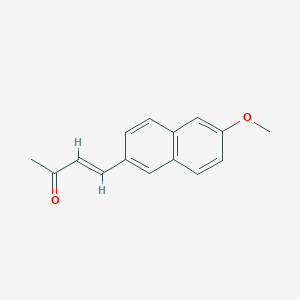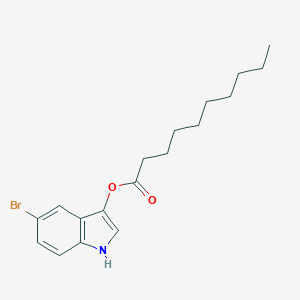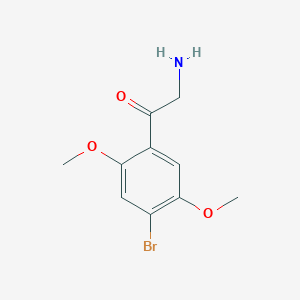![molecular formula C20H21N3O6 B144594 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 137103-31-2](/img/structure/B144594.png)
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex compound that has been the subject of extensive research in recent years. This compound has been found to have a range of potential applications in scientific research, particularly in the fields of biochemistry and physiology. In
Mechanism of Action
The mechanism of action of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is not fully understood. However, it is believed to act by binding to the active site of enzymes and blocking their activity. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
Biochemical and Physiological Effects:
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has been found to have a range of biochemical and physiological effects. In particular, it has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. It has also been found to have anti-inflammatory and antioxidant properties, which make it a potentially valuable tool for studying the mechanisms of inflammation and oxidative stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is its potent inhibitory effects on enzymes. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation. However, one of the limitations of this compound is its complex synthesis method, which can make it difficult to obtain in large quantities for lab experiments.
Future Directions
There are a number of potential future directions for research on 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione. One area of interest is in the development of new synthetic methods for this compound, which could make it more readily available for lab experiments. Another area of interest is in the development of new applications for this compound, particularly in the fields of biochemistry and physiology. Finally, there is potential for further research into the mechanism of action of this compound, which could lead to a better understanding of the mechanisms of enzyme action and regulation.
Synthesis Methods
The synthesis of 3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione is a complex process that involves multiple steps. The starting material for the synthesis is 2,4-dioxo-5-methylpyrido[2,3-d]pyrimidine, which is reacted with benzyl bromide to form the benzylated intermediate. This intermediate is then subjected to a series of reactions involving oxirane, hydroxylamine, and acetic anhydride to form the final product.
Scientific Research Applications
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione has a wide range of potential applications in scientific research. One of the most promising areas of application is in the field of biochemistry, where this compound has been found to have potent inhibitory effects on a range of enzymes, including kinases and phosphatases. This makes it a potentially valuable tool for studying the mechanisms of enzyme action and regulation.
properties
CAS RN |
137103-31-2 |
|---|---|
Molecular Formula |
C20H21N3O6 |
Molecular Weight |
399.4 g/mol |
IUPAC Name |
3-benzyl-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21N3O6/c1-11-7-8-21-17-14(11)18(27)22(9-12-5-3-2-4-6-12)20(28)23(17)19-16(26)15(25)13(10-24)29-19/h2-8,13,15-16,19,24-26H,9-10H2,1H3/t13-,15-,16-,19-/m1/s1 |
InChI Key |
QEXOXVQSTPLAMK-NVQRDWNXSA-N |
Isomeric SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Canonical SMILES |
CC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC3=CC=CC=C3)C4C(C(C(O4)CO)O)O |
Other CAS RN |
137103-31-2 |
synonyms |
3-benzyl-5-methyl-3-(beta-ribofuranosyl)pyrido(2,3-d)pyrimidine-2,4(1H,3H)dione Pyrido(2,3-d)pyrimidine-2,4(1H,3H)-dione, 5-methyl-3-(phenylmethyl)-1-beta-D-ribofuranosyl- TI 79 TI-79 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)
![N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine](/img/structure/B144522.png)
